molecular formula C21H33N3O2 B5492852 N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5492852
M. Wt: 359.5 g/mol
InChI Key: BAHASHODNCMPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique molecular structureThe compound’s structure includes a cycloheptyl group, an ethoxyphenyl group, and a piperazine ring, which contribute to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cycloheptylamine with 2-ethoxybenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide stands out due to its specific ethoxyphenyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-2-26-20-12-8-7-11-19(20)24-15-13-23(14-16-24)17-21(25)22-18-9-5-3-4-6-10-18/h7-8,11-12,18H,2-6,9-10,13-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHASHODNCMPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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